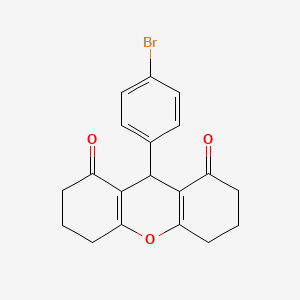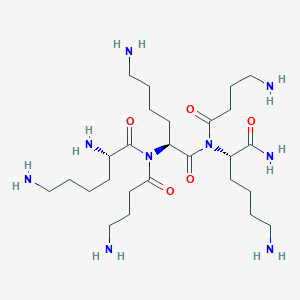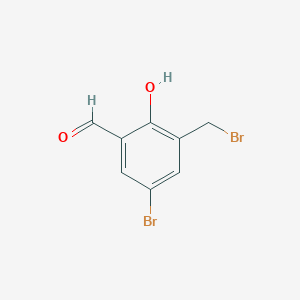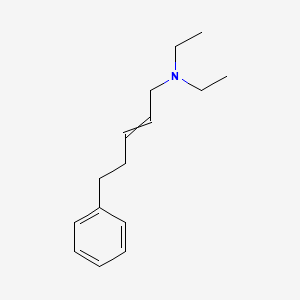
Oct-7-ene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oct-7-ene-1-sulfonyl chloride: is an organic compound characterized by the presence of a sulfonyl chloride group attached to an octene chain. This compound is a member of the sulfonyl chloride family, which are known for their reactivity and versatility in organic synthesis. Sulfonyl chlorides are commonly used as intermediates in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidative Chlorination of Thiols: One common method for preparing sulfonyl chlorides involves the oxidative chlorination of thiols.
Continuous Flow Synthesis: Another method involves the use of continuous flow protocols, where disulfides and thiols are reacted with 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination.
Industrial Production Methods: Industrial production of sulfonyl chlorides often employs large-scale oxidative chlorination processes, utilizing reagents like hydrogen peroxide in the presence of catalysts such as zirconium tetrachloride. These methods are favored for their high yields, short reaction times, and mild conditions .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Sulfonyl chlorides can undergo oxidation reactions to form sulfonic acids.
Substitution: They can react with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and other derivatives.
Common Reagents and Conditions:
Oxidative Chlorination: Reagents like hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide are commonly used.
Substitution Reactions: Nucleophiles such as amines, alcohols, and phenols are used under mild conditions to form various sulfonyl derivatives.
Major Products:
Sulfonamides: Formed by the reaction of sulfonyl chlorides with amines.
Sulfonates: Formed by the reaction with alcohols or phenols.
Sulfonic Acids: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: Oct-7-ene-1-sulfonyl chloride is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Sulfonyl chlorides are used in the synthesis of sulfonamides, which are a class of antibiotics.
Industry:
Mecanismo De Acción
The mechanism of action of sulfonyl chlorides involves the nucleophilic attack on the sulfur atom, leading to the formation of various sulfonyl derivatives. The sulfonyl group acts as an electron-withdrawing group, facilitating the nucleophilic attack and stabilizing the transition state . This reactivity makes sulfonyl chlorides valuable intermediates in organic synthesis.
Comparación Con Compuestos Similares
Methanesulfonyl Chloride: Similar in reactivity but with a simpler structure.
Benzenesulfonyl Chloride: Aromatic sulfonyl chloride with different reactivity due to the aromatic ring.
Uniqueness: Oct-7-ene-1-sulfonyl chloride is unique due to its long aliphatic chain, which imparts different physical properties and reactivity compared to simpler sulfonyl chlorides. This makes it suitable for specific applications where longer carbon chains are required .
Propiedades
Número CAS |
923279-52-1 |
|---|---|
Fórmula molecular |
C8H15ClO2S |
Peso molecular |
210.72 g/mol |
Nombre IUPAC |
oct-7-ene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO2S/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2 |
Clave InChI |
WMBUYNFBIZZOPD-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)






![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)
![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)
![3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14199848.png)

